molecular formula C16H19N3O4S B1147005 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 49841-96-5

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B1147005
CAS No.: 49841-96-5
M. Wt: 349.4 g/mol
InChI Key: SYAJCNSGBADDGZ-DGVZPSOQSA-N
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Description

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid is a synthetically derived chemical ligand designed for targeted protein degradation (TPD) research, specifically in the construction of Proteolysis-Targeting Chimeras (PROTACs). This compound functions as a high-affinity ligand for the E3 ubiquitin ligase cereblon (CRBN) [https://pubchem.ncbi.nlm.nih.gov/compound/118328661]. Its molecular structure, featuring a glutarimide-mimicking moiety integrated into a thiazolidine scaffold, is engineered to engage the CRL4^CRBN complex effectively. In PROTAC design, this molecule serves as a critical warhead that recruits CRBN to a protein of interest (POI), which is bound by a separate targeting ligand connected via a linker. This ternary complex formation induces the ubiquitination of the POI, leading to its degradation by the proteasome [https://www.nature.com/articles/s41422-021-00532-7]. Its primary research value lies in the development of novel degraders for previously "undruggable" targets in areas such as oncology, neurodegenerative diseases, and inflammatory disorders, enabling the exploration of new therapeutic modalities and the study of protein function through loss-of-function phenotypes.

Properties

CAS No.

49841-96-5

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

(4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)/t9?,10?,11-,14?/m0/s1

InChI Key

SYAJCNSGBADDGZ-DGVZPSOQSA-N

SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C

Isomeric SMILES

CC1([C@@H](NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C

Synonyms

2-(3,6-Dioxo-5-phenyl-2-piperazinyl)-5,5-dimethyl-4-thiazolidinecarboxylic Acid;  NSC 362657;  Ampicillin EP Impurity C; 

Origin of Product

United States

Preparation Methods

Hydrolytic Degradation Pathway

Ampicillin sodium (C16H18N3NaO4S) undergoes hydrolysis under alkaline conditions (pH 8–10) to form penicilloic acid derivatives. Prolonged exposure to aqueous media at elevated temperatures (40–60°C) induces intramolecular cyclization, yielding the target diketopiperazine-thiazolidine hybrid. The reaction mechanism involves:

  • Beta-lactam ring opening : Hydrolysis of the β-lactam ring generates a secondary amine intermediate.

  • Intramolecular amidation : The amine group attacks the adjacent carbonyl carbon, forming a six-membered piperazine-2,5-dione ring.

  • Thiazolidine stabilization : The 5,5-dimethylthiazolidine moiety remains intact due to steric hindrance from the dimethyl groups.

Optimized Conditions :

  • Temperature: 50°C ± 2°C

  • pH: 9.0 (adjusted with 0.1M NaOH)

  • Reaction time: 72 hours

  • Yield: 12–15% (isolated via preparative HPLC).

Oxidative Degradation

Exposure to peroxides or metal ions (e.g., Fe³⁺) accelerates oxidative degradation. The phenylpiperazine-dione moiety forms via radical-mediated C–N coupling, followed by dehydrogenation. This method is less selective, producing multiple byproducts, including penilloic acids.

Direct Synthesis from Thiazolidine and Piperazine Precursors

Stepwise Assembly

The compound is synthesized in three stages:

Thiazolidine-4-carboxylic Acid Formation

5,5-Dimethylthiazolidine-4-carboxylic acid is prepared by reacting L-cysteine with acetone under acidic conditions (HCl, 0.1M). The reaction proceeds via Schiff base formation and subsequent cyclization:

L-cysteine+acetoneHCl5,5-dimethylthiazolidine-4-carboxylic acid[4]\text{L-cysteine} + \text{acetone} \xrightarrow{\text{HCl}} \text{5,5-dimethylthiazolidine-4-carboxylic acid} \quad

Yield : 78–82% after recrystallization (ethanol/water).

Piperazine-2,5-dione Synthesis

3-Phenylpiperazine-2,5-dione is synthesized by condensing phenylglycine with ethyl oxalate in the presence of DCC (N,N'-dicyclohexylcarbodiimide). The intermediate undergoes thermal cyclization at 120°C:

Phenylglycine+ethyl oxalateDCC3-phenylpiperazine-2,5-dione[3]\text{Phenylglycine} + \text{ethyl oxalate} \xrightarrow{\text{DCC}} \text{3-phenylpiperazine-2,5-dione} \quad

Yield : 65% (purified via silica gel chromatography).

Coupling Reaction

The thiazolidine and piperazine-dione units are coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in DMF. The reaction is conducted at 0–5°C to minimize epimerization:

Thiazolidine-4-carboxylic acid+3-phenylpiperazine-2,5-dioneHATU, DIPEATarget compound[1]\begin{align}
\text{Thiazolidine-4-carboxylic acid} &+ \text{3-phenylpiperazine-2,5-dione} \
&\xrightarrow{\text{HATU, DIPEA}} \text{Target compound} \quad
\end{align
}

Yield : 40–45% (after reverse-phase HPLC).

One-Pot Cyclization Strategy

A streamlined method involves reacting N-protected ampicillin with trifluoroacetic acid (TFA) to simultaneously cleave the β-lactam ring and induce cyclization. The dimethylthiazolidine group remains stable under these conditions:

AmpicillinTFA, 25°CTarget compound[2]\text{Ampicillin} \xrightarrow{\text{TFA, 25°C}} \text{Target compound} \quad

Yield : 20–22% (with 95% purity by LC-MS).

Characterization and Analytical Data

Spectroscopic Identification

  • IR (KBr) : 1740 cm⁻¹ (C=O, piperazine-dione), 1680 cm⁻¹ (C=O, carboxylic acid), 1250 cm⁻¹ (C–N).

  • ¹H NMR (DMSO-d6) : δ 1.40 (s, 6H, CH3), 3.15–3.45 (m, 4H, piperazine), 4.70 (s, 1H, thiazolidine C4-H), 7.30–7.50 (m, 5H, Ph).

  • HRMS : m/z 349.1096 [M+H]⁺ (calculated for C16H19N3O4S: 349.1093).

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN gradient) confirms ≥98% purity. The compound is stored at –18°C to prevent retro-cyclization.

Challenges and Optimization Opportunities

  • Low yields : Degradation-based methods suffer from competing side reactions. Switching to microwave-assisted synthesis may enhance cyclization efficiency.

  • Epimerization risk : The stereochemical integrity of the thiazolidine C4 center is preserved by maintaining reaction temperatures below 10°C during coupling.

Industrial-Scale Production Considerations

  • Cost analysis : Direct synthesis is 3× more expensive than degradation methods due to HATU and HPLC costs.

  • Regulatory compliance : The compound is classified as a "controlled product" under pharmacopeial guidelines, requiring BSL-2 handling .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Overview

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound, often derived from diketopiperazines, exhibits a range of biological activities that make it a subject of interest for drug development.

Medicinal Chemistry

1. Anticonvulsant Activity
Research has indicated that derivatives of diketopiperazines, including compounds similar to this compound, demonstrate anticonvulsant properties. Studies have shown that modifications to the piperazine scaffold can enhance the anticonvulsant activity against various seizure models in animal studies. For instance, analogs designed from this compound have been evaluated for their efficacy in maximal electroshock and pentylenetetrazole models of epilepsy, revealing promising results in terms of potency and safety profiles .

2. Antitumor Activity
The compound's structural features suggest potential antitumor applications. Diketopiperazine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that these compounds can interact with cellular signaling pathways involved in tumor growth and survival .

Pharmacological Insights

1. Neuropharmacology
The neuropharmacological effects of this compound have been explored in relation to its impact on neurotransmitter systems. The compound may influence serotonin and dopamine receptors, suggesting its potential use in treating mood disorders or anxiety .

2. Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand how modifications to the thiazolidine and piperazine moieties affect biological activity. These studies help identify key functional groups that enhance efficacy against specific targets while minimizing toxicity .

Case Studies

Study Focus Findings
Anticonvulsant Screening Evaluated various derivatives for seizure activityCompounds showed significant activity in MES and PTZ models with favorable safety margins
Antitumor Efficacy Investigated effects on cancer cell linesCertain derivatives exhibited cytotoxicity against multiple cancer types
Neuropharmacological Assessment Examined receptor interactionsIndicated modulation of serotonin and dopamine pathways

Mechanism of Action

The mechanism of action of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ampicillin Sodium Impurity D

  • Structure: (4S)-2-[[[(2R)-2-Amino-2-phenylacetyl]amino]carboxymethyl]-5,5-dimethylthiazolidine-4-carboxylic acid (sodium salt).
  • Key Differences : Unlike the diketopiperazine core in Impurity C, Impurity D retains an open-chain structure with a carboxymethyl group and a phenylacetamido side chain. This structural divergence reduces its enzymatic stability compared to Impurity C .

Amoxicillin Related Compound C

  • Structure : (4S)-2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic acid.
  • Key Differences: The phenyl group in Impurity C is replaced with a 4-hydroxyphenyl substituent.

Cloxacillin Sodium Impurity B

  • Structure: (2RS,4S)-2-[[[[3-(2-Chlorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid.
  • Key Differences : Incorporates an isoxazole ring with a chlorophenyl group instead of a diketopiperazine. The chlorine atom improves resistance to β-lactamases but increases molecular weight (MW: 425.90 g/mol ) .

TZT (Thiazolidine-4-Carboxylic Acid Derivatives)

  • Structure: Generic thiazolidine scaffold with variable substituents. Example: (4S)-2-(((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid.
  • Biological Activity : Exhibits antioxidant , antibacterial , and enzyme inhibitory properties. Unlike Impurity C, TZT derivatives lack the diketopiperazine ring, favoring open-chain interactions with biological targets .

Flucloxacillin Derivatives

  • Structure: (4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic acid disodium salt.
  • Uniqueness : The fluorine and chlorine substituents confer enhanced stability against penicillinase enzymes, making it effective against resistant Staphylococcus strains. Impurity C lacks such halogen-based modifications .

Heterocyclic Compounds with Overlapping Pharmacophores

Ticarcillin Derivatives

  • Structure : (4S)-2-(Carboxy(2-carboxy-2-(thiophen-3-yl)acetamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid.
  • Key Feature : Replaces phenyl with a thiophene ring , increasing electron-richness and altering binding affinities in penicillin-binding proteins (PBPs) .

Imidazo[2,1-b]thiazole-2-carboxylic Acid Derivatives

  • Example : 6-(4-Fluorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid.
  • Comparison : The imidazo-thiazole core differs from Impurity C’s thiazolidine-piperazine system. Fluorophenyl substitution enhances lipophilicity, improving membrane penetration but reducing aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Ampicillin Sodium Impurity C C₁₆H₁₉N₃O₄S 349.40 Phenyl, diketopiperazine Degradation marker
Amoxicillin Related Compound C C₁₇H₁₉N₃O₅S 377.42 4-Hydroxyphenyl Antibacterial
Cloxacillin Sodium Impurity B C₁₈H₂₀ClN₃O₄S 425.90 Chlorophenyl, isoxazole β-lactamase resistance
Ticarcillin Derivative C₁₄H₁₈N₂O₅S₂ 358.43 Thiophene Broad-spectrum activity

Key Research Findings

Degradation Pathways : Impurity C forms via diketopiperazine cyclization during ampicillin degradation, a process accelerated by heat and humidity .

Biological Relevance : While Impurity C itself lacks direct therapeutic activity, its structural analogues (e.g., flucloxacillin derivatives) show potent antibacterial effects due to optimized substituents .

Analytical Applications : Impurity C is quantified using HPLC with tetrabutylammonium hydroxide-based mobile phases, achieving resolution (R > 2.0) from other β-lactam impurities .

Biological Activity

The compound 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid , also known as a diketopiperazine derivative of ampicillin, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C16_{16}H19_{19}N3_{3}O4_{4}S
  • Molecular Weight : 349.40 g/mol
  • CAS Number : 49841-96-5
  • Structure : The compound features a thiazolidine core with a phenylpiperazine moiety, contributing to its biological activity.

Antibacterial Properties

The compound is classified as an impurity of ampicillin and exhibits antibacterial activity. Studies have shown that derivatives of ampicillin can possess enhanced activity against various bacterial strains. The diketopiperazine structure is crucial for its interaction with bacterial enzymes, potentially inhibiting cell wall synthesis.

  • Inhibition of Bacterial Cell Wall Synthesis : Similar to other β-lactam antibiotics, it is believed that this compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
  • Interaction with Enzymes : The presence of the piperazine ring may allow for specific binding to bacterial enzymes involved in cell wall biosynthesis.

Cytotoxicity and Selectivity

Research indicates that while the compound exhibits antibacterial properties, its cytotoxic effects on human cells are minimal, suggesting a favorable therapeutic index.

Case Studies

StudyFindings
Study A (2009)Demonstrated effective inhibition of Gram-positive bacteria at concentrations lower than those required for traditional antibiotics .
Study B (2020)Showed a selective action against resistant strains of Staphylococcus aureus, indicating potential for use in treating resistant infections .
Study C (2023)Evaluated the compound's effects in vitro on human cell lines and found low toxicity, supporting its potential as a therapeutic agent .

Research Findings

  • Antimicrobial Efficacy : A comparative analysis with other antibiotics revealed that this compound showed superior efficacy against certain resistant bacterial strains.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics when administered orally.
  • Synergistic Effects : Combination studies with other antibiotics indicated that this compound could enhance the effectiveness of existing treatments against multidrug-resistant bacteria.

Q & A

Q. What analytical methods are recommended for identifying and confirming the structure of 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve stereochemical features and confirm backbone connectivity. For example, the piperazine and thiazolidine rings generate distinct splitting patterns.
  • High-Performance Liquid Chromatography (HPLC): Optimize chromatographic conditions using a mobile phase of methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid .
  • Infrared Spectroscopy (IR): Validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxopiperazine moiety).

Q. What synthetic strategies are employed to prepare this compound, particularly regarding stereochemical control?

Answer:

  • Chiral Auxiliaries: Utilize (4S)-configured thiazolidine precursors to enforce stereochemistry, as seen in analogs like (4S)-2-{1-[(R)-2-amino-2-phenylacetamido]-...-dimethylthiazolidine-4-carboxylic acid .
  • Stepwise Coupling: Introduce the phenylpiperazine moiety via amide coupling under inert conditions to avoid racemization.
  • Purification: Separate epimers using gradient HPLC (as referenced in ), given minor chromatographic changes can resolve co-eluting stereoisomers.

Q. What key physicochemical properties must be characterized for stability studies?

Answer:

  • Solubility: Test in aqueous buffers (pH 1–10) and organic solvents (e.g., DMSO) to guide formulation.
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., analogs with similar structures show stability up to 150°C ).
  • Photostability: Expose to UV-Vis light and monitor degradation via HPLC to identify light-sensitive functional groups (e.g., dioxopiperazine rings).

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed for this compound during synthesis?

Answer:

  • HPLC Method Development: Use the Pharmacopeial Forum’s recommended mobile phase (methanol/water/phosphate buffer/tetrabutylammonium hydroxide) with UV detection at 210–254 nm .
  • Impurity Identification: Compare retention times and mass spectrometry (LC-MS) data against known impurities, such as ethyl-2,3-dioxopiperazine derivatives .
  • Quantitation: Apply area normalization or external calibration curves for impurities exceeding 0.1% threshold.

Q. What approaches resolve contradictions in reported bioactivity data across studies?

Answer:

  • Comparative Structural Analysis: Verify if discrepancies arise from stereochemical variations (e.g., epimers like (2R,4S) vs. (2S,4S)) using chiral chromatography .
  • Receptor Binding Assays: Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions (pH, temperature).
  • Meta-Analysis: Cross-reference data with analogs (e.g., 2-(4-chlorophenyl)thiazole derivatives ) to identify structure-activity trends.

Q. How is stereochemical integrity validated in derivatives of this compound?

Answer:

  • X-ray Crystallography: Resolve absolute configuration for crystalline derivatives (e.g., flucloxacillin penilloic acid analogs ).
  • Circular Dichroism (CD): Compare CD spectra of synthesized compounds with enantiomerically pure standards.
  • Dynamic HPLC: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .

Q. What in vitro models are suitable for evaluating its biological activity?

Answer:

  • Enzyme Inhibition Assays: Test against serine hydrolases or proteases due to the compound’s β-lactam-like thiazolidine core .
  • Cell-Based Assays: Use HEK293 or HepG2 cells for cytotoxicity profiling, with LC-MS monitoring of metabolite formation (e.g., ring-opened derivatives).

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